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Trimethylamine N-oxide (dihydrate) -

Trimethylamine N-oxide (dihydrate)

Catalog Number: EVT-10959841
CAS Number:
Molecular Formula: C4H13NO
Molecular Weight: 91.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of compstatin (trifluoroacetate salt) involves solid-phase peptide synthesis techniques, specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids on a resin support. The disulfide bridge is formed post-synthesis to stabilize the cyclic structure essential for its activity.

Technical Details

  1. Starting Materials: Fmoc-protected amino acids are used, along with coupling reagents like DIC (diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).
  2. N-Methylation: To enhance binding affinity and stability, N-methylation of specific residues is performed during synthesis.
  3. Purification: The synthesized peptides are purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) .
Molecular Structure Analysis

Compstatin has a unique molecular structure characterized by a cyclic arrangement due to the presence of a disulfide bond between cysteine residues. The core sequence consists of 13 amino acids: ICVVQDWGHHRC.

Structural Data

  • Molecular Formula: C₁₃H₁₈N₄O₃S₂
  • Molecular Weight: Approximately 300 Da
  • Conformation: The peptide exhibits a type I beta-turn stabilized by the disulfide bond, which is critical for its binding affinity to C3 .
Chemical Reactions Analysis

Compstatin primarily undergoes interactions with the complement component C3, inhibiting its cleavage into C3b. This inhibition prevents downstream activation of the complement cascade, which includes pathways leading to inflammation and cell lysis.

Technical Details

  • Reaction Mechanism: Compstatin binds to the convertase enzyme complex, blocking the conversion of C3 to C3b.
  • Binding Affinity: Compstatin exhibits subnanomolar affinity for C3b, significantly enhancing its effectiveness as an inhibitor .
Mechanism of Action

The mechanism of action for compstatin involves selective inhibition of complement activation by binding to C3b, preventing its interaction with convertases that would otherwise facilitate further complement activation.

Process Data

  1. Binding Site: Compstatin binds between domains MG4 and MG5 of C3b, effectively blocking access to critical sites necessary for enzymatic activity.
  2. Impact on Complement Cascade: By inhibiting C3 activation, compstatin disrupts all pathways of complement activation (classical, lectin, and alternative), thereby reducing inflammation and tissue damage associated with overactive immune responses .
Physical and Chemical Properties Analysis

Compstatin (trifluoroacetate salt) exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Highly soluble in water due to the trifluoroacetate salt form.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Purity: Typically ≥98%, ensuring reliability in experimental applications .
Applications

Compstatin has significant scientific applications primarily in immunology and therapeutic research:

  1. Complement-Mediated Diseases: Used in studies related to autoimmune diseases, age-related macular degeneration, and other conditions where complement dysregulation plays a role.
  2. Drug Development: Compstatin derivatives are being explored as potential therapeutics for various inflammatory conditions due to their ability to modulate immune responses.
  3. Research Tool: Serves as a valuable reagent in laboratory settings for studying complement activation pathways and their implications in health and disease .
Microbiota-Dependent Biosynthesis and Metabolic Regulation

Enzymatic Pathways for Trimethylamine Generation from Dietary Precursors

The biosynthesis of TMAO dihydrate originates with the gut microbiota-mediated conversion of dietary quaternary amines into trimethylamine (TMA). This gasotransmitter precursor forms via specific bacterial enzymes acting on distinct nutrient substrates:

  • Choline Metabolism: Phosphatidylcholine (abundant in eggs, liver, and dairy) undergoes dephosphorylation by gut bacterial phospholipases to liberate choline. CutC (choline TMA-lyase), a glycyl radical enzyme activated by CutD, catalyzes the cleavage of choline’s C–N bond, yielding TMA and acetaldehyde. Major choline-metabolizing strains include Anaerococcus hydrogenalis, Clostridium sporogenes, Clostridium hathewayi, and Desulfovibrio desulfuricans [1] [7].
  • L-Carnitine Degradation: Abundant in red meat, L-carnitine undergoes initial dehydrogenation to γ-butyrobetaine aldehyde via CntA (carnitine monooxygenase) and CntB (butyrobetainyl-CoA transferase). Subsequent reduction by YeaW/X enzymes generates TMA. Proteus penneri, Providencia rettgeri, and Escherichia fergusonii dominate this pathway [1] [4].
  • Betaine/Ergothioneine Utilization: Betaine (from plants) undergoes reduction via betaine reductase (GrdH), while ergothioneine (from mushrooms/meat) is cleaved by ergothioneine dioxygenase [7].

Table 1: Primary Bacterial Taxa and Enzymes Catalyzing TMA Generation from Dietary Precursors

PrecursorKey EnzymesRepresentative Bacterial GeneraMetabolic Byproducts
CholineCutC, CutDClostridium, Anaerococcus, DesulfovibrioAcetaldehyde, ATP
L-CarnitineCntA, CntB, YeaW/YProteus, Providencia, Escherichiaγ-Butyrobetaine, CoA
BetaineGrdHActinomyces, EscherichiaDimethylglycine
ErgothioneineErgothioneine dioxygenaseFirmicutes, ActinobacteriaHistidine, Formate

Microbial TMA synthesis occurs predominantly in the proximal intestine. TMA then diffuses passively across enterocytes into the portal circulation for hepatic processing [1] [4]. Germ-free studies confirm microbiota-dependence: antibiotic-treated or germ-free mice exhibit negligible TMA/TMAO production despite precursor ingestion [4].

Hepatic Flavin Monooxygenase (Flavin-Containing Monooxygenase 3) Isoform-Specific Oxidation Kinetics

Hepatocytes transform portal TMA into TMAO dihydrate via oxygenation, principally catalyzed by flavin-containing monooxygenase 3 (FMO3). This 60 kDa microsomal enzyme exhibits stringent isoform-specific kinetics:

  • Catalytic Mechanism: FMO3 utilizes NADPH and oxygen to insert one oxygen atom into TMA, producing TMAO dihydrate and NADP⁺. The reaction proceeds via a 4α-hydroperoxyflavin intermediate [1] [7].
  • Kinetic Parameters: Human FMO3 displays a Kₘ of 28 ± 6 µM and Vₘₐₓ of 8.1 ± 0.7 nmol/min/mg protein for TMA, conferring ~10-fold higher catalytic efficiency (Vₘₐₓ/Kₘ) than FMO1 [1].
  • Regulatory Factors: Farnesoid X receptor (FXR) agonists upregulate FMO3 transcription, while androgens suppress it, explaining higher plasma TMAO dihydrate levels in females (+30–50% vs. males) [1] [7]. Genetic polymorphisms (e.g., E158K, V257M) reduce activity >50%, contributing to interindividual variability [7].

Table 2: Human Flavin-Containing Monooxygenase Isoforms Catalyzing TMA Oxidation

IsoformPrimary TissueKₘ (μM)Vₘₐₓ (nmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)Regulatory Influences
FMO3Liver28 ± 68.1 ± 0.70.290FXR agonists, Estrogens, PPARα
FMO1Kidney, Intestine315 ± 426.3 ± 0.90.020Glucocorticoids
FMO2Lung>500Negligible<0.001N/A

Murine models confirm FMO3 dominance: hepatic knockdown reduces plasma TMAO dihydrate by >80% despite intact precursor absorption [1]. Postprandial TMAO dihydrate peaks within 2–4 hours, correlating with portal TMA flux and hepatic FMO3 saturation kinetics [7].

Microbial Consortia Composition Dictating Interindividual Variability

Interindividual plasma TMAO dihydrate variation (up to 20-fold) stems predominantly from gut microbiota composition and function, influenced by dietary and host factors:

  • TMA-Producing Phyla: Proteobacteria (e.g., Escherichia, Klebsiella) and Firmicutes (e.g., Clostridium, Anaerococcus) dominate TMA synthesis. Actinobacteria (e.g., Collinsella) contribute under dysbiotic conditions. Bacteroidetes generally lack TMA-generating enzymes [1] [4] [6].
  • Diet-Microbiome Interactions: Omnivorous diets enrich cntA-harboring Proteobacteria, increasing L-carnitine→TMA conversion (+300% plasma TMAO dihydrate vs. vegans). High choline intake (>500 mg/day) selects for cutC-expressing Firmicutes [1] [6].
  • Retroconversion Dynamics: Enterobacteriaceae (e.g., E. coli) express TMAO reductase (torA), reducing dietary TMAO dihydrate back to TMA in the gut. This "retroconversion" creates an enterohepatic loop, amplifying intra-host TMAO dihydrate exposure. Caecal E. coli isolates exhibit 4-fold higher reductase activity than fecal strains [4].

Table 3: Microbial Factors Governing Host TMAO Dihydrate Levels

FactorHigh-TMAO PhenotypeLow-TMAO PhenotypeImpact on Plasma TMAO
Dominant TMA ProducersProteobacteria, Clostridium spp.Bacteroidetes, Bifidobacterium+300–500%
Dietary PatternHigh red meat/egg intakeVegan/low-carnitine-70% vs. omnivores
TMAO Reductase ActivityLow Enterobacteriaceae abundanceHigh E. coli (caecal) abundance+150% via retroconversion
Gut PermeabilityHigh zonulin/LPS (dysbiosis)Intact barrierEnhanced TMA absorption

Metagenomic analyses reveal that Firmicutes-to-Bacteroidetes ratios explain >40% of TMAO dihydrate variance in humans. Antibiotics suppress TMA producers, reducing plasma TMAO dihydrate acutely, though resilience varies consortia-dependently [1] [4].

Properties

Product Name

Trimethylamine N-oxide (dihydrate)

IUPAC Name

N,N-dimethylmethanamine oxide;methane

Molecular Formula

C4H13NO

Molecular Weight

91.15 g/mol

InChI

InChI=1S/C3H9NO.CH4/c1-4(2,3)5;/h1-3H3;1H4

InChI Key

DXSAXAMDUIJCPC-UHFFFAOYSA-N

Canonical SMILES

C.C[N+](C)(C)[O-]

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